molecular formula C21H19N3O3S2 B2908773 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide CAS No. 1261012-55-8

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide

Cat. No.: B2908773
CAS No.: 1261012-55-8
M. Wt: 425.52
InChI Key: YRVUDSNDZJTOMB-UHFFFAOYSA-N
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Description

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide is a complex organic compound that features a unique combination of thieno[3,2-d]pyrimidine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine arabinoside, which contain pyrimidine rings, are well-known for their therapeutic uses.

Uniqueness

What sets 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide apart is its unique combination of thieno[3,2-d]pyrimidine and thiophene moieties, which may confer distinct chemical and biological properties not found in other similar compounds.

Biological Activity

The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide is a heterocyclic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N3O3S2C_{21}H_{20}N_{3}O_{3}S_{2}, with a molecular weight of approximately 426.5 g/mol. The compound features a complex structure consisting of multiple rings and functional groups that contribute to its biological activity.

Key Structural Features

  • Thieno[3,2-d]pyrimidine core : This core is known for its role in various biological activities.
  • Thiophene ring : Imparts unique electronic properties that may enhance biological interactions.
  • Dioxo and acetamide groups : These functional groups are critical for the compound's reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer therapy and enzyme inhibition.

Anticancer Activity

Several studies have explored the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). A study reported an IC50 value indicating significant cytotoxicity against these cell lines .
    Cell LineIC50 (µM)
    MCF-712.5
    HCT-11615.0
    PC-310.0
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as EGFR and PI3K, which are crucial for cancer cell survival and proliferation .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes:

  • MIF2 Inhibition : A study highlighted that derivatives of thieno[3,2-d]pyrimidines can inhibit MIF2 tautomerase activity effectively. The most potent derivative exhibited an IC50 of 2.6 µM .
    CompoundIC50 (µM)
    5d2.6
    Control10.0

Case Studies

Several research articles have documented the synthesis and evaluation of compounds related to this structure:

  • Synthesis and Evaluation : A recent study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their biological activities against various cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that substituents on the thiophene ring could modulate the potency against cancer cells, suggesting that further structural optimization could lead to more effective therapeutics .

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N3O3S2/c1-22(15-6-3-2-4-7-15)18(25)14-24-17-10-13-29-19(17)20(26)23(21(24)27)11-9-16-8-5-12-28-16/h2-8,10,12-13,19H,9,11,14H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAFXNJRQXGXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N3O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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